

Application Notes and Protocols for LY2183240 in Electrophysiology Recordings

Author: BenchChem Technical Support Team. **Date:** December 2025

Compound of Interest

Compound Name: LY2183240

Cat. No.: B1675615

[Get Quote](#)

For Researchers, Scientists, and Drug Development Professionals

These application notes provide a comprehensive guide for utilizing **LY2183240** in electrophysiological studies. **LY2183240** is a versatile pharmacological tool with a dual mechanism of action depending on the concentration used. At low nanomolar concentrations, it acts as a potent inhibitor of fatty acid amide hydrolase (FAAH), effectively increasing endogenous anandamide levels.^{[1][2]} Conversely, at higher micromolar concentrations, it has been shown to enhance neuronal excitability.^[1]

Data Presentation

Table 1: In Vitro Efficacy and Cellular Effects of LY2183240

Parameter	Species/Cell Type	Concentration	Effect	Reference
FAAH Inhibition (IC ₅₀)	Not specified	12 nM	Inhibition of fatty acid amide hydrolase	[1]
Anandamide Uptake Inhibition (IC ₅₀)	Live cells	270 ± 29.4 pM	Inhibition of anandamide uptake	[2]
Neuronal Excitability	Mouse primary cortical neurons	10 µM	Increased frequency of action potentials	[1]
Neuronal Excitability	Mouse hippocampal CA1 pyramidal neurons	10 µM	Increased frequency of action potentials	[1]
Miniature Excitatory Postsynaptic Currents (mEPSCs)	Mouse primary cortical neurons	10 µM	No significant change in frequency or amplitude	[1]
Cell Viability (IC ₅₀)	Mouse primary neurons	6.91 µM	Cytotoxicity	[1]

Table 2: In Vivo Effects of LY2183240

Parameter	Species	Administration Route	Dose	Effect	Reference
Brain Anandamide Levels (ED ₅₀)	Rat (cerebellum)	Intraperitoneal (i.p.)	1.37 ± 0.980 mg/kg	Dose-dependent increase in anandamide concentration	[2]
Anticonvulsant Effect (TID ₅₀)	Mouse	Intraperitoneal (i.p.)	10.04 mg/kg	Increased electroconvulsive threshold	[3]

Experimental Protocols

Protocol 1: Preparation of LY2183240 Stock Solution

This protocol describes the preparation of a stock solution of **LY2183240** for in vitro experiments.

Materials:

- **LY2183240** powder
- Dimethyl sulfoxide (DMSO)
- Sterile microcentrifuge tubes

Procedure:

- Based on a stock concentration of 100 mM mentioned in the literature, prepare a high-concentration stock solution of **LY2183240** in DMSO.[1] For example, to prepare a 100 mM stock solution, dissolve the appropriate weight of **LY2183240** powder in DMSO.
- Vortex thoroughly to ensure complete dissolution.
- Aliquot the stock solution into smaller volumes in sterile microcentrifuge tubes to avoid repeated freeze-thaw cycles.

- Store the stock solution at -20°C.
- For experiments, dilute the stock solution to the final working concentration in the appropriate extracellular recording solution. Ensure the final DMSO concentration is kept low (typically $\leq 0.1\%$) to avoid solvent effects.

Protocol 2: Whole-Cell Patch-Clamp Recording in Primary Neuronal Cultures

This protocol is adapted from studies investigating the effect of **LY2183240** on the intrinsic excitability of cultured mouse cortical neurons.[\[1\]](#)

1. Cell Culture:

- Culture primary cortical neurons from E15-E16 mouse embryos on surfaces coated with poly-D-lysine.[\[1\]](#)
- Maintain cultures in a humidified atmosphere of 5% CO₂ and 95% O₂ at 37°C for 12-16 days before recording.[\[1\]](#)

2. Solutions:

- External Solution (ACSF): (in mM) 130 NaCl, 3.5 KCl, 1.25 NaH₂PO₄, 24 NaHCO₃, 1.5 CaCl₂, 1.5 MgCl₂, 10 glucose. Saturate with 95% O₂ and 5% CO₂.[\[1\]](#)
- Internal Solution for Action Potential (AP) Recordings: (in mM) 126 K-gluconate, 10 HEPES, 0.5 MgCl₂, 10 BAPTA (pH 7.2).[\[1\]](#)
- Internal Solution for mEPSC Recordings: (in mM) 135 Cs-methanesulfonate, 10 KCl, 1 MgCl₂, 0.2 EGTA, 10 HEPES (pH 7.3).[\[1\]](#)
- For mEPSC recordings, add 1 μ M tetrodotoxin (TTX) to the external solution to block voltage-gated Na⁺ channels.[\[1\]](#)

3. Electrophysiological Recording:

- Use borosilicate glass pipettes with a resistance of 4–7 M Ω .[\[1\]](#)

- Perform whole-cell patch-clamp recordings in voltage-clamp (holding potential -70 mV for mEPSCs) or current-clamp mode.[1]
- Acquire data using a suitable amplifier and data acquisition system (e.g., MultiClamp 700B amplifier and Digidata 1322A).[1]
- After establishing a stable baseline recording, perfuse the recording chamber with ACSF containing the desired concentration of **LY2183240** (e.g., 10 μ M).[1]
- To study intrinsic excitability, use the current-clamp technique and inject gradual depolarizing currents to elicit action potentials before and after drug application.[1]

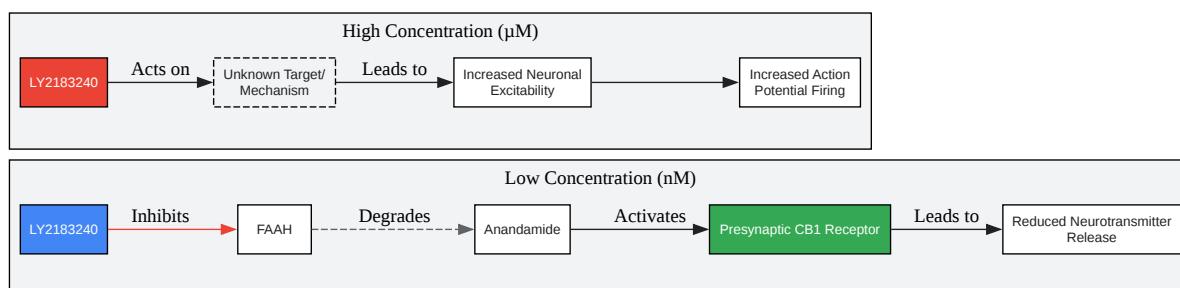
Protocol 3: Whole-Cell Patch-Clamp Recording in Acute Mouse Brain Slices

This protocol is designed for studying the effects of **LY2183240** on neurons within a more intact circuit, such as hippocampal slices.[1]

1. Slice Preparation:

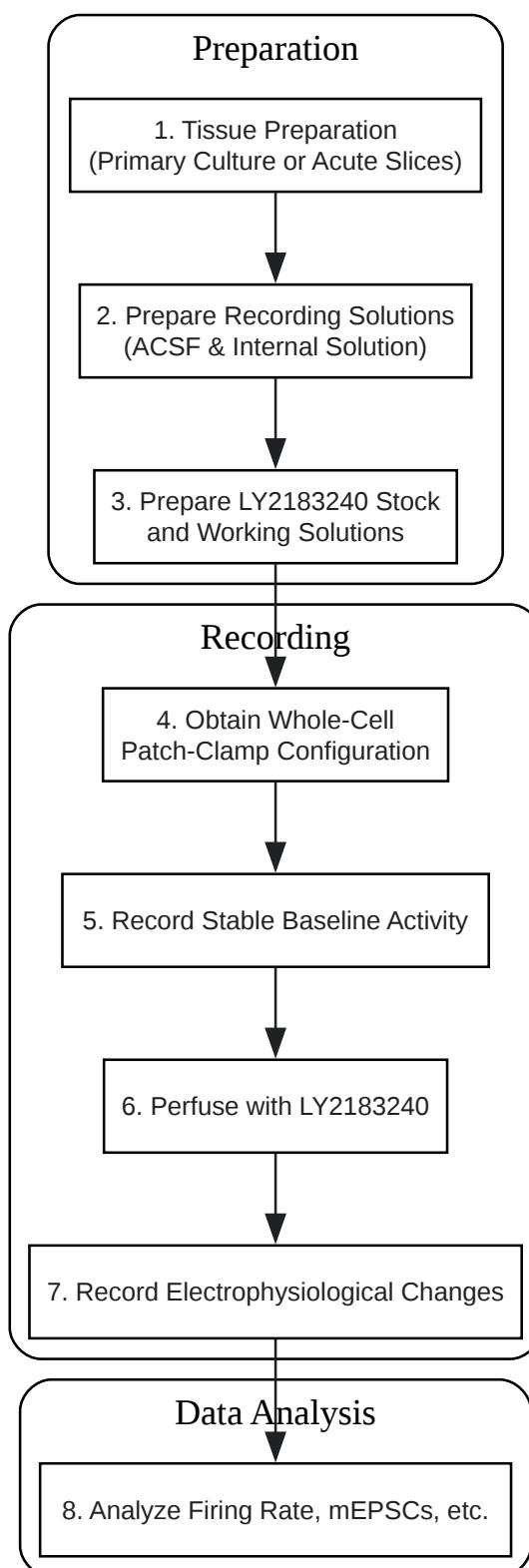
- Anesthetize the mouse and perform transcardial perfusion with ice-cold NMDG-based or sucrose-based slicing solution.
- Rapidly dissect the brain and prepare coronal or sagittal slices (e.g., 300 μ m thick) containing the region of interest (e.g., hippocampus) using a vibratome in ice-cold, oxygenated slicing solution.
- Transfer slices to a holding chamber with ACSF saturated with 95% O₂ and 5% CO₂ and allow them to recover at 32-34°C for at least 30 minutes, then maintain at room temperature.

2. Solutions:


- Artificial Cerebrospinal Fluid (ACSF): (in mM) 130 NaCl, 3.5 KCl, 1.25 NaH₂PO₄, 24 NaHCO₃, 1.5 CaCl₂, 1.5 MgCl₂, 10 glucose. Continuously oxygenate with 95% O₂ and 5% CO₂.[1]

- Internal Pipette Solution: Use a potassium-gluconate-based solution for current-clamp recordings as described in Protocol 2.

3. Electrophysiological Recording:


- Transfer a slice to the recording chamber and continuously perfuse with oxygenated ACSF at a rate of 2-3 ml/min at $30 \pm 2^\circ\text{C}$.^[4]
- Visualize neurons using a microscope with DIC optics.
- Perform whole-cell patch-clamp recordings from the desired neuronal population (e.g., CA1 pyramidal neurons).^[1]
- Establish a stable baseline recording before applying **LY2183240** (e.g., 10 μM) via the perfusion system.^[1]
- Record changes in neuronal firing properties in response to current injections or monitor synaptic activity.

Mandatory Visualization

[Click to download full resolution via product page](#)

Caption: Dual signaling pathways of **LY2183240**.

[Click to download full resolution via product page](#)

Caption: Experimental workflow for electrophysiology recordings with **LY2183240**.

Need Custom Synthesis?

BenchChem offers custom synthesis for rare earth carbides and specific isotopic labeling.

Email: info@benchchem.com or [Request Quote Online](#).

References

- 1. LY-2183240 enhances reward-seeking behavior with inducing neuronal excitation and early apoptosis in mouse - PMC [pmc.ncbi.nlm.nih.gov]
- 2. Identification of a high-affinity binding site involved in the transport of endocannabinoids - PMC [pmc.ncbi.nlm.nih.gov]
- 3. Arvanil, olvanil, AM 1172 and LY 2183240 (various cannabinoid CB1 receptor agonists) increase the threshold for maximal electroshock-induced seizures in mice - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. Electrophysiological Measurement of Cannabinoid-Mediated Synaptic Modulation in Acute Mouse Brain Slices - PMC [pmc.ncbi.nlm.nih.gov]
- To cite this document: BenchChem. [Application Notes and Protocols for LY2183240 in Electrophysiology Recordings]. BenchChem, [2025]. [Online PDF]. Available at: <https://www.benchchem.com/product/b1675615#ly2183240-protocol-for-electrophysiology-recordings>

Disclaimer & Data Validity:

The information provided in this document is for Research Use Only (RUO) and is strictly not intended for diagnostic or therapeutic procedures. While BenchChem strives to provide accurate protocols, we make no warranties, express or implied, regarding the fitness of this product for every specific experimental setup.

Technical Support: The protocols provided are for reference purposes. Unsure if this reagent suits your experiment? [\[Contact our Ph.D. Support Team for a compatibility check\]](#)

Need Industrial/Bulk Grade? [Request Custom Synthesis Quote](#)

BenchChem

Our mission is to be the trusted global source of essential and advanced chemicals, empowering scientists and researchers to drive progress in science and industry.

Contact

Address: 3281 E Guasti Rd
Ontario, CA 91761, United States
Phone: (601) 213-4426
Email: info@benchchem.com